(R)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

Lipophilicity Drug Design Physicochemical Property

(R)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid (CAS 1010423-94-5) is the N-α-Boc-protected (R)-enantiomer of 5,5,5-trifluoronorvaline. This compound belongs to the class of linear ω-trifluoromethyl α-amino acids—fluorinated analogs of the non-proteinogenic amino acid norvaline—and features a terminal –CF₃ group that confers distinct lipophilicity, conformational bias, and metabolic resistance relative to non-fluorinated and differently fluorinated comparators.

Molecular Formula C10H16F3NO4
Molecular Weight 271.23 g/mol
Cat. No. B12443690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
Molecular FormulaC10H16F3NO4
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O
InChIInChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-/m1/s1
InChIKeyYRXRZBPEGLIKRH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic Acid and Why Its Procurement Requires Precision


(R)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid (CAS 1010423-94-5) is the N-α-Boc-protected (R)-enantiomer of 5,5,5-trifluoronorvaline . This compound belongs to the class of linear ω-trifluoromethyl α-amino acids—fluorinated analogs of the non-proteinogenic amino acid norvaline—and features a terminal –CF₃ group that confers distinct lipophilicity, conformational bias, and metabolic resistance relative to non-fluorinated and differently fluorinated comparators . It is supplied as a crystalline solid (MW 271.23 g·mol⁻¹, predicted pKa 3.76 ± 0.10) with standard purity specifications of 95–98% and batch-specific QC documentation (NMR, HPLC, GC) available from major vendors .

Why Norvaline, Trifluoroleucine, or the (S)-Enantiomer Cannot Substitute for This Specific (R)-Boc-Trifluoronorvaline


Generic substitution with non-fluorinated norvaline or even other ω-CF₃ amino acids is not functionally equivalent. The terminal –CF₃ group raises the computed LogP by approximately 0.45–2.5 log units versus norvaline, fundamentally altering membrane partitioning and protein-binding thermodynamics . More critically, the (R)-absolute configuration is non-interchangeable with the (S)-enantiomer: the (R)-enantiomer is the essential chiral building block for the γ-secretase inhibitor avagacestat (BMS-708163), a clinical-phase Alzheimer's disease candidate, while the (S)-form is not incorporated into this pharmacophore . Additionally, chain-length analogs such as 5,5,5-trifluoroleucine (β-branched) and 4,4,4-trifluorovaline (shorter chain) exhibit markedly different steric and conformational profiles, yielding divergent biological activities in structure–activity relationship (SAR) series . The quantitative evidence below substantiates why this specific compound—not an analog—must be specified in procurement.

Quantitative Differentiation Evidence: (R)-Boc-Trifluoronorvaline Versus Closest Analogs


LogP Enhancement: Trifluoronorvaline vs. Parent Norvaline

Replacement of the terminal methyl group of norvaline with a –CF₃ group substantially increases lipophilicity. The computed LogP of 5,5,5-trifluoronorvaline is 0.65, compared with a LogP of approximately 0.2 for norvaline, representing an increase of ~0.45 log units . Other computational sources report an even larger differential: LogP ~0.74 for trifluoronorvaline versus LogP ≈ –1.8 to –1.9 for norvaline, consistent with a >2.5 log unit increase . This magnitude of lipophilicity shift predicts measurably different membrane permeability and plasma protein binding, directly impacting pharmacokinetic profiles of peptide therapeutics incorporating this residue.

Lipophilicity Drug Design Physicochemical Property

In Vivo Analgesic Potency: (D)-Trifluoronorvaline-Enkephalin vs. Native Methionine-Enkephalin

In a landmark structure–activity study, replacement of Gly² in methionine-enkephalin with (D)-5,5,5-trifluoronorvaline produced analogs exhibiting approximately 100,000-fold enhancement in in vivo analgesic activity compared with the native pentapeptide . Critically, in vitro μ, δ, and κ opioid receptor binding assays revealed that this dramatic enhancement is not attributable to increased receptor affinity but rather to near-complete inhibition of degradation by aminopeptidases, confirming that the –CF₃ group confers enzymatic resistance without compromising target engagement . Analogs bearing (D)-trifluoronorleucine—the one-carbon homolog—did not achieve comparable potency enhancement, underscoring the chain-length specificity of the effect . This finding is codified in U.S. Patent 5,276,137, which claims analgesic peptides incorporating trifluoronorvaline with activity up to five orders of magnitude greater than the parent sequence .

Pain Management Peptide Therapeutics Metabolic Stability

ACE Inhibition SAR: CF₃-Captopril vs. Parent Captopril and Trifluoronorvaline-Enalaprilat vs. Enalaprilat

Direct replacement of the methyl group in captopril with a trifluoromethyl group produced an analog with an in vitro IC₅₀ of 3 × 10⁻¹⁰ M against angiotensin-converting enzyme (ACE), compared with reported IC₅₀ values of 1.2–23 nM for the parent drug captopril, representing an up to ~77-fold improvement in potency . Separately, enalaprilat analogs in which the alanine residue was replaced by trifluoronorvaline or trifluoronorleucine gave IC₅₀ values of 2–6 × 10⁻⁸ M, while the other diastereomers exhibited 2–5 orders of magnitude weaker activity, directly demonstrating that both the identity of the ω-CF₃ amino acid and its absolute configuration are critical determinants of pharmacological activity . Molecular mechanics calculations attributed the potency enhancement to combined hydrophobicity and conformational effects uniquely conferred by the –CF₃ group .

ACE Inhibitor Cardiovascular Medicinal Chemistry

Enantiomer-Specific Pharmaceutical Relevance: (R)-Trifluoronorvaline as the Key Intermediate for Avagacestat (BMS-708163)

The (R)-enantiomer of 5,5,5-trifluoronorvaline—the deprotected form of the title compound—is the essential chiral building block for avagacestat (BMS-708163), a clinical-phase γ-secretase inhibitor developed by Bristol-Myers Squibb for Alzheimer's disease . An enzymatic process using a proprietary d-amino acid dehydrogenase was developed specifically to access the (R)-enantiomer in 100% ee, with the S-amino acid background eliminated by inactivation of the glutamate dehydrogenase gene in the expression strain . The (S)-enantiomer is not a synthetic precursor to this drug candidate, meaning that procurement of the incorrect enantiomer would be incompatible with the established synthetic route. Avagacestat inhibits Aβ40 and Aβ42 production with IC₅₀ values of 0.3 nM and 0.27 nM, respectively, with 193-fold selectivity over Notch, and reached Phase 2 clinical evaluation .

Alzheimer's Disease γ-Secretase Inhibitor Chiral Intermediate

Scalable Stereoselective Synthesis: DKR Yields 97% and 99.5% de for Trifluoronorvaline vs. Alkylation Approach (84% de, Scale-Limited)

Two synthetic strategies for enantiomerically enriched trifluoronorvaline were directly compared. The alkylation of a chiral glycine Ni(II) complex with CF₃CH₂CH₂CH₂I gave the major diastereomer in 98.4% yield but only 84.0% de, and the procedure could not be reliably scaled beyond ~1 g due to byproduct formation, reagent decomposition, and homogenization difficulties . In contrast, dynamic kinetic resolution (DKR) of racemic 5,5,5-trifluoronorvaline hydrochloride using a chiral tridentate ligand delivered the target (S,S)-Ni(II) complex in 97.0% yield and 99.5% de, was successfully demonstrated on a 38.7 g scale, and enabled >90% recovery and reuse of the chiral ligand . The DKR method was applied to both enantiomers using the corresponding (R)- or (S)-configured ligand . A separate stereoselective route via nucleophilic addition to d-glyceraldimine produced Boc-protected (R)- and (S)-trifluoronorvaline in 62% and 63% overall yields over three steps, respectively .

Process Chemistry Asymmetric Synthesis Scale-Up

19F NMR Reporter Utility: Trifluoronorvaline as a Site-Specific Probe for Protein Structure and Dynamics

Multinuclear random coil chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) have been experimentally determined for trifluoronorvaline (TfNva) using the standard hexapeptide model Gly-Gly-X-Ala-Gly-Gly . TfNva exhibits a steric profile comparable to the canonical amino acid leucine, making it a structurally faithful reporter for on-site ¹⁹F-labeling of proteins while providing the signal-to-noise advantages of a –CF₃ group (three equivalent ¹⁹F nuclei, 100% natural abundance) . In contrast, the shorter-chain analog trifluoroaminobutyric acid (TfAbu) mimics valine in steric profile, and 2-trifluoromethyltryptophan mimics tryptophan, establishing that each ω-CF₃ amino acid has a defined, non-interchangeable steric mimicry . These reference shifts provide the foundational framework for NMR-based secondary structure elucidation and in-cell ¹⁹F NMR studies of fluorine-labeled biomolecules, where the absence of endogenous fluorine in biological systems ensures zero background signal .

19F NMR Protein Labeling Biophysics

Optimal Procurement and Application Scenarios for (R)-Boc-Trifluoronorvaline


Synthesis of Enantiopure Peptide Therapeutics Requiring Metabolic Stability

Programs developing peptidomimetic drug candidates where aminopeptidase-mediated degradation limits in vivo half-life should specify this compound. The 100,000-fold analgesic activity enhancement of (D)-TFNV-enkephalin demonstrates that incorporation of the trifluoronorvaline residue at the P2 position can effectively abolish N-terminal proteolysis without reliance on non-native backbone modifications . The Boc protecting group enables direct use in standard solid-phase peptide synthesis (SPPS) workflows upon acidic deprotection.

GMP Intermediate Supply for γ-Secretase Inhibitor (BMS-708163/Avagacestat) and Related Programs

The (R)-enantiomer is the validated chiral intermediate for avagacestat, a γ-secretase inhibitor that reached Phase 2 clinical trials . Any CDMO or pharmaceutical company manufacturing this drug substance or conducting bioequivalence studies must source the (R)-Boc-protected form with documented enantiomeric purity. The established enzymatic manufacturing route capable of delivering 100% ee and the scalable DKR approach (97% yield, 99.5% de) provide multiple sourcing options with demonstrated process robustness .

Structure–Activity Relationship (SAR) Studies on ACE or Other Metalloprotease Inhibitors

For medicinal chemistry teams exploring the impact of fluorination on protease inhibitor potency and selectivity, this compound enables systematic SAR exploration. The ACE inhibitor data show that –CF₃ for –CH₃ substitution can shift IC₅₀ by up to ~77-fold while diastereomeric switching can alter activity by 2–5 orders of magnitude . The Boc group facilitates incorporation into diverse peptidomimetic scaffolds without premature deprotection or side reactions.

19F NMR Probe Incorporation for Protein Structure, Dynamics, and In-Cell Studies

Structural biology groups conducting ¹⁹F NMR studies of proteins should select this compound when a leucine-position-specific fluorinated probe is required. The experimentally validated random coil chemical shifts for TfNva enable reliable secondary chemical shift analysis, and the –CF₃ group provides threefold signal enhancement with zero biological background . The Boc protection allows standard Fmoc-SPPS incorporation after deprotection, or the compound can be converted to the Fmoc derivative for direct use.

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